1H-吲唑-7-甲酰胺

描述

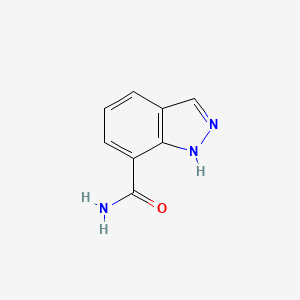

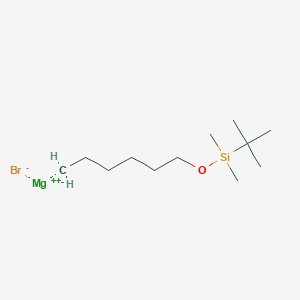

1H-Indazole-7-carboxamide is a compound with the molecular formula C8H7N3O . It is a significant heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

The synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . The reaction occurs with a variety of substituted o-aminobenzoximes using a slight excess of methanesulfonyl chloride and triethylamine at 0−23 °C and is amenable to scale-up .

Molecular Structure Analysis

The molecular structure of 1H-Indazole-7-carboxamide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .

Physical And Chemical Properties Analysis

1H-Indazole-7-carboxamide has a molecular weight of 161.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 71.8 Ų . The compound is solid at room temperature .

科学研究应用

抗癌活性

1H-吲唑-7-甲酰胺: 衍生物已被研究用于其作为抗癌剂的潜力。 它们已被评估用于体外抗增殖活性,针对各种癌细胞系,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌 。吲唑的结构基序被认为在设计新治疗剂方面意义重大,因为它能够与各种生物靶标相互作用。

抗炎和镇痛作用

吲唑化合物,包括具有 1H-吲唑-7-甲酰胺结构的化合物,已知具有抗炎和镇痛特性。 它们作用于炎症通路,并已被研究用于治疗慢性疼痛和炎症性疾病 。

抗菌特性

吲唑核是具有抗菌活性的分子中常见的特征。 1H-吲唑-7-甲酰胺衍生物已被探索用于其抗菌和抗真菌作用,这在开发新的抗生素以对抗耐药菌株和真菌方面至关重要 。

抗抑郁和抗焦虑用途

研究表明,某些吲唑衍生物可以作为具有潜在抗抑郁和抗焦虑作用的中枢神经系统 (CNS) 剂。 这种应用尤其与寻找新的精神疾病治疗方法的持续搜索有关 。

心血管应用

吲唑衍生物已被确定为心血管疾病中潜在的治疗剂。 它们已被用于开发抗高血压药物,可以帮助控制血压并预防与心脏相关的并发症 。

呼吸道治疗

1H-吲唑-7-甲酰胺衍生物已被合成作为选择性磷酸肌醇 3-激酶δ (PI3Kδ) 抑制剂,用于治疗呼吸道疾病。 这种应用在哮喘和慢性阻塞性肺病 (COPD) 等疾病的背景下具有重要意义 。

作用机制

Target of Action

1H-Indazole-7-carboxamide is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The mode of action of 1H-Indazole-7-carboxamide involves the formation of hydrogen bonds with its target enzymes and proteins . This interaction results in the inhibition of these targets, thereby altering their normal function. The exact nature of these interactions and the resulting changes can vary depending on the specific target and the environmental conditions.

Biochemical Pathways

The biochemical pathways affected by 1H-Indazole-7-carboxamide are largely dependent on its specific targets. For instance, when acting as an inhibitor of phosphoinositide 3-kinase δ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

The molecular and cellular effects of 1H-Indazole-7-carboxamide’s action are largely dependent on its specific targets and the biochemical pathways it affects. For example, when it inhibits phosphoinositide 3-kinase δ, it can lead to the suppression of the PI3K/AKT/mTOR pathway, potentially resulting in decreased cell growth and proliferation .

安全和危害

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This article provides comprehensive and target-oriented information on the indazole core to synthetic and medicinal chemists for the development of potent and novel indazole derivatives as kinase inhibitors and new cancer therapy in the future .

生化分析

Biochemical Properties

1H-Indazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior and function. Additionally, 1H-Indazole-7-carboxamide can bind to specific proteins, altering their conformation and activity .

Cellular Effects

1H-Indazole-7-carboxamide has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0-G1 phase . This effect is mediated through the modulation of key signaling pathways involved in cell growth and division. Furthermore, 1H-Indazole-7-carboxamide can alter gene expression patterns, leading to changes in the production of proteins that regulate cell survival, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Indazole-7-carboxamide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on various signaling pathways, ultimately affecting cellular behavior. Additionally, 1H-Indazole-7-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indazole-7-carboxamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1H-Indazole-7-carboxamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1H-Indazole-7-carboxamide can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Indazole-7-carboxamide can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of 1H-Indazole-7-carboxamide.

Metabolic Pathways

1H-Indazole-7-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can affect the metabolism of other compounds, leading to changes in their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1H-Indazole-7-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, 1H-Indazole-7-carboxamide can be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm and exert its biological effects.

属性

IUPAC Name |

1H-indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659580 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312746-74-0 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-Indazole-7-carboxamide a promising candidate for selective nNOS inhibition?

A: Research suggests that 1H-Indazole-7-carboxamide demonstrates superior selectivity towards nNOS compared to other NOS isoforms. [] This selective inhibition is particularly important in the search for treatments targeting neurodegenerative diseases, where selective nNOS inhibition is desired. While 7-nitro-1H-indazole serves as a reference for NOS inhibition, 1H-Indazole-7-carboxamide exhibits a more targeted effect on the neuronal isoform. []

Q2: How does the structure of 1H-Indazole-7-carboxamide relate to its interaction with nNOS?

A: Although specific details about 1H-Indazole-7-carboxamide's interaction with nNOS are not provided in the provided abstracts, the research highlights the importance of the C-7 position for mediating interactions with the enzyme. [] The presence of a carboxamide group at this position, as opposed to a nitro group in 7-nitro-1H-indazole, likely contributes to the observed selectivity profile. Further research, including co-crystallization studies and computational modeling, would be needed to elucidate the precise binding mode and molecular interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)

![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)

![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)